molecular formula C13H18F2N2 B8122042 4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine

Cat. No.: B8122042
M. Wt: 240.29 g/mol
InChI Key: DIDLSCNNPBXFJH-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine is a chemical compound that has garnered significant interest in scientific research due to its unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine typically involves the reaction of 4,4-difluoropiperidine with 2-methyl-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound on a commercial scale. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with biological targets and effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine can be compared with other similar compounds, such as:

    4-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethyl-phenylamine: The presence of an ethyl group instead of a methyl group can lead to differences in steric and electronic properties, influencing the compound’s behavior in chemical and biological systems.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

4-[(4,4-difluoropiperidin-1-yl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-10-8-11(2-3-12(10)16)9-17-6-4-13(14,15)5-7-17/h2-3,8H,4-7,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDLSCNNPBXFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(CC2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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